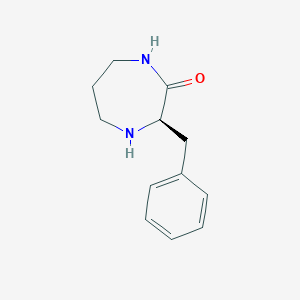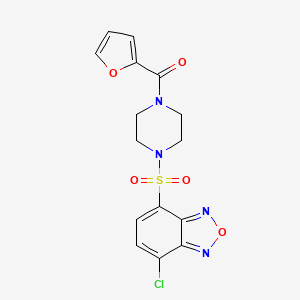
2-Octyl-1,3,2-benzodithiaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octyl-1,3,2-benzodithiaborole is an organic compound that belongs to the class of benzodithiaboroles. These compounds are characterized by a boron atom bonded to two sulfur atoms and a benzene ring. The octyl group attached to the benzene ring provides hydrophobic properties, making this compound useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,3,2-benzodithiaborole typically involves the reaction of 2-mercaptobenzothiazole with an octylboronic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octyl-1,3,2-benzodithiaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the benzene ring.
Applications De Recherche Scientifique
2-Octyl-1,3,2-benzodithiaborole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 2-Octyl-1,3,2-benzodithiaborole involves its interaction with biological macromolecules. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazolinone: An antimicrobial agent with a similar benzothiazole structure.
2-Octyl cyanoacrylate: A compound used in medical adhesives with a similar octyl group.
Uniqueness
2-Octyl-1,3,2-benzodithiaborole is unique due to its combination of a benzodithiaborole core and an octyl group, which imparts both hydrophobic and reactive properties. This makes it versatile for various applications, from chemical synthesis to biological research .
Propriétés
Numéro CAS |
918897-54-8 |
|---|---|
Formule moléculaire |
C14H21BS2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-octyl-1,3,2-benzodithiaborole |
InChI |
InChI=1S/C14H21BS2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3 |
Clé InChI |
MYMBONRXEAEKRH-UHFFFAOYSA-N |
SMILES canonique |
B1(SC2=CC=CC=C2S1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B12623622.png)
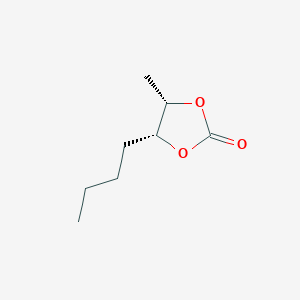
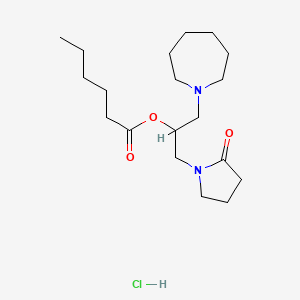
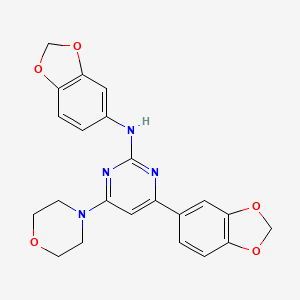
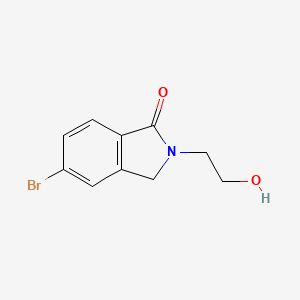
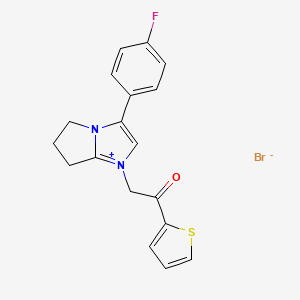
![2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12623656.png)
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)

![1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12623685.png)
